Technical Documentation Center
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Advanced Protocols for the Synthesis of Heterocyclic Scaffolds using 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Application Note: Advanced Protocols for the Synthesis of Heterocyclic Scaffolds using 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Executive Summary & Mechanistic Rationale
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is a highly versatile, bifunctional building block utilized in the synthesis of complex fused and linked heterocyclic scaffolds[1]. The hydrazine moiety serves as a potent bis-nucleophile, enabling condensation and cyclization reactions with various electrophiles, such as 1,3-diketones and orthoesters[2]. The resulting quinolinyl-pyrazoles and triazoloquinolines are privileged structures in drug discovery, frequently exhibiting antimicrobial, antimalarial, and kinase-inhibitory activities[3][4].
Because the reagent is supplied as a hydrochloride salt, experimental causality dictates that an organic base (e.g., triethylamine or pyridine) must be introduced to neutralize the salt and liberate the free, nucleophilic hydrazine prior to electrophilic attack[5].
Physicochemical Profiling
Understanding the physical properties of the starting material is critical for proper handling, solvent selection, and reaction optimization.
Table 1: Physicochemical Properties of the Building Block
| Parameter | Value / Description |
| Chemical Name | 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride |
| CAS Number | 1170365-87-3[6] |
| Molecular Formula | C10H10Cl3N3 (C10H9Cl2N3 · HCl)[1] |
| Molecular Weight | 278.56 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol; Insoluble in non-polar solvents |
| Storage Conditions | Desiccate at +4°C, protect from moisture and light |
Experimental Protocols
Protocol A: Synthesis of 1-(5,7-Dichloro-2-methylquinolin-4-yl)-3,5-dimethyl-1H-pyrazole
Design & Causality: This Knorr-type condensation utilizes acetylacetone (pentane-2,4-dione) as a symmetric 1,3-diketone to prevent the formation of regioisomers[7]. The primary amine of the liberated hydrazine attacks one carbonyl group to form a hydrazone intermediate. Subsequent acid/base-mediated intramolecular cyclization at the second carbonyl, followed by dehydration, yields the fully aromatized pyrazole ring[2].
Step-by-Step Methodology:
-
Neutralization: Suspend 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (1.0 mmol) in 15 mL of absolute ethanol. Add triethylamine (TEA) (1.2 mmol) dropwise while stirring at room temperature for 15 minutes to liberate the free hydrazine[5].
-
Condensation: Add acetylacetone (1.1 mmol) dropwise to the homogenous solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl acetate/Hexane, 1:1).
-
Workup: Upon completion, concentrate the mixture under reduced pressure to half its volume and pour it into 50 mL of ice-cold distilled water.
-
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure pyrazole derivative.
Figure 1: Mechanistic workflow for the synthesis of quinolinyl-pyrazoles.
Protocol B: Synthesis of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[4,3-a]quinoline
Design & Causality: Fused triazoloquinolines are synthesized by reacting the hydrazinoquinoline with a one-carbon synthon, such as triethyl orthoformate[8]. The primary amine of the hydrazine attacks the electrophilic carbon of the orthoester, eliminating ethanol to form a hydrazonoformate intermediate. Due to the proximity of the quinoline ring nitrogen (N1), an intramolecular cyclization occurs, yielding the fused[1,2,4]triazolo[4,3-a]quinoline architecture[3].
Step-by-Step Methodology:
-
Reagent Mixing: In a 50 mL round-bottom flask, combine 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (1.0 mmol) with 10 mL of triethyl orthoformate.
-
Catalysis: Add 2-3 drops of anhydrous pyridine to act as both a mild base (to neutralize the HCl) and a catalyst for the condensation[5].
-
Reflux: Heat the mixture to reflux (approx. 146°C) for 8 hours under an inert nitrogen atmosphere.
-
Workup: Cool the reaction mixture to room temperature. The excess triethyl orthoformate is removed in vacuo.
-
Purification: Triturate the crude residue with diethyl ether. Filter the solid and purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5) to isolate the fused triazoloquinoline.
Figure 2: Experimental workflow for synthesizing fused [1,2,4]triazolo[4,3-a]quinolines.
Troubleshooting & Optimization Matrix
To ensure a self-validating system, researchers should monitor the following parameters during synthesis. Deviations in yield or purity can be systematically corrected using this matrix.
Table 2: Troubleshooting & Optimization Matrix
| Observation / Problem | Probable Causality | Optimization Strategy |
| Incomplete starting material consumption | Insufficient neutralization of the HCl salt, leaving the hydrazine protonated and non-nucleophilic. | Ensure a slight molar excess of TEA (1.2–1.5 eq). Pre-heat the ethanol suspension before base addition. |
| Formation of multiple regioisomers (in Protocol A) | Use of an asymmetric 1,3-diketone (e.g., benzoylacetone). | Switch to a symmetric diketone like acetylacetone, or separate isomers via column chromatography. |
| Low yield of fused triazole (in Protocol B) | Moisture in the reaction system hydrolyzing the triethyl orthoformate. | Use strictly anhydrous reagents and conduct the reaction under a nitrogen/argon atmosphere. |
| Dark, tarry byproducts | Overheating or oxidative degradation of the hydrazine intermediate. | Degas solvents prior to use; lower the reflux temperature slightly or reduce reaction time. |
References[1] 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride | CAS ..., scbio.cn. Verify Source[7] AB213583 | CAS 1170365-87-3 – abcr Gute Chemie, abcr.com. Verify Source[2] 5,7-Dikloro-4-hidrazino-2-metilkuinolin hidroklorida CAS#: 1170365-87-3, chemwhat.id. Verify Source[9] Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity, mdpi.com. Verify Source[4] Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives (Part I), researchgate.net. Verify Source[5] Medicinal Chemistry of Khellin and Its Synthetic Derivatives: Progress and Future Potential in Drug Discovery, researchgate.net. Verify Source[6] US20130178494A1 - Phenyl n-mustard linked to dna-affinic molecules or water-soluble aryl rings, method and their use as cancer therapeutic agents, google.com (Patents). Verify Source[8] Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones, thieme-connect.com. Verify Source[3] Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles, researchgate.net. Verify Source
Sources
- 1. 5,7-Dikloro-4-hidrazino-2-metilkuinolin hidroklorida CAS#: 1170365-87-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20130178494A1 - Phenyl n-mustard linked to dna-affinic molecules or water-soluble aryl rings, method and their use as cancer therapeutic agents - Google Patents [patents.google.com]
- 6. AB213583 | CAS 1170365-87-3 – abcr Gute Chemie [abcr.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity [mdpi.com]
Application Note: Preparation and Utilization of Fluorescent Probes Using 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Application Note: Preparation and Utilization of Fluorescent Probes Using 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Executive Summary
The accurate quantification of trace endogenous metabolites and the real-time monitoring of cellular analytes require highly sensitive and selective chemical tools. 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride () is a specialized, bifunctional derivatizing agent and fluorophore building block. Featuring a highly nucleophilic hydrazine moiety and an electron-modulated quinoline core, this reagent serves a dual purpose in modern analytical chemistry:
-
Pre-column derivatization of elusive carbonyls and carboxylic acids for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and LC-MS/MS[1].
-
De novo synthesis of target-responsive fluorescent probes (e.g., Schiff-base sensors for metal ions).
This guide provides an authoritative, self-validating framework for deploying this reagent in both metabolomic profiling and probe development.
Mechanistic Rationale & Chemical Properties
The Causality Behind the Molecular Design
To understand the experimental parameters, one must first understand the molecular architecture of the reagent:
-
The Hydrazine Nucleophile (-NHNH₂): Hydrazine is a potent alpha-effect nucleophile that readily attacks the electrophilic carbon of aldehydes, ketones, and activated carboxylic acids to form stable hydrazone linkages[1]. The reaction is highly pH-dependent; it requires acidic catalysis to protonate the target carbonyl (increasing its electrophilicity) while avoiding over-protonation of the hydrazine, which would render it non-nucleophilic.
-
The 5,7-Dichloro Substitution: Unsubstituted quinolines often suffer from fluorescence quenching in aqueous environments due to the protonation of the heterocyclic nitrogen. The electron-withdrawing chlorine atoms at positions 5 and 7 lower the pKa of the quinoline nitrogen, stabilizing the fluorescence emission across a broader physiological pH range. Furthermore, the heavy-atom effect red-shifts the excitation/emission spectra, separating the analytical signal from the blue autofluorescence typically exhibited by biological matrices[2].
-
The Hydrochloride Salt: Supplied as an HCl salt to prevent premature oxidation of the hydrazine group during storage[3]. During protocols, this necessitates the use of buffered systems or mild bases to liberate the free reactive hydrazine.
Quantitative Data Summary
Table 1: Physicochemical & Spectral Properties
| Parameter | Specification / Typical Value | Chemical Rationale |
| CAS Number | 1170365-87-3 | Unique identifier for the hydrochloride salt form. |
| Molecular Weight | 278.56 g/mol | Ensures favorable ionization efficiency in MS positive mode. |
| Reactive Moiety | Hydrazine (-NHNH₂) | Forms covalent hydrazone bonds with carbonyls[1]. |
| Typical Excitation (λex) | ~330 – 350 nm | Red-shifted via 5,7-dichloro substitution to minimize background. |
| Typical Emission (λem) | ~450 – 480 nm | Strong Stokes shift prevents excitation-emission overlap. |
Reaction Pathway & Experimental Workflows
Chemical mechanism of fluorescent hydrazone formation via acid-catalyzed dehydration.
Protocol A: Pre-Column Fluorescent Derivatization of Carbonyl Metabolites
This protocol is optimized for the[4] in biological fluids.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 5.0 mg of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride in 1.0 mL of LC-MS grade methanol to create a concentrated stock. Note: Prepare fresh daily to prevent hydrazine auto-oxidation.
-
Sample Extraction: Add 150 µL of ice-cold methanol to 50 µL of biological fluid (e.g., serum) to precipitate proteins. Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Derivatization Reaction: Transfer 100 µL of the cleared supernatant to an amber glass autosampler vial. Add 20 µL of the reagent stock and 10 µL of 5% (v/v) acetic acid. The acetic acid acts as the critical catalyst for hemiaminal dehydration[1].
-
Incubation: Seal the vial and incubate in a thermoshaker at 60°C for 60 minutes.
-
Quenching: Transfer the vial to an ice bath for 5 minutes to halt the reaction thermodynamically. Dilute with 70 µL of the initial HPLC mobile phase.
-
Chromatographic Analysis: Inject 5 µL into the LC system.
Self-Validating Quality Control:
-
Reagent Blank: Always run a blank containing extraction solvent instead of the sample. This establishes the baseline fluorescence of the unreacted probe and identifies any background carbonyl contamination in your solvents.
-
Mass Shift Verification: In LC-MS, validate successful conjugation by monitoring for the characteristic mass shift: [Analyte Mass] +[Reagent Mass (241.0 g/mol free base)] - [H₂O (18.0 g/mol)] + [H⁺].
Step-by-step experimental workflow for the derivatization and analysis of carbonyl metabolites.
Protocol B: Synthesis of a Target-Responsive Fluorescent Probe (Zn²⁺ Sensor)
Beyond derivatization, this reagent is an excellent building block for synthesizing "turn-on" fluorescent sensors. By condensing the hydrazine moiety with an ortho-hydroxyl aromatic aldehyde (e.g., salicylaldehyde), you create a tridentate (O, N, N) Schiff base ligand.
Causality of the Sensor Design: In its unbound state, the synthesized probe exhibits low background fluorescence due to rapid C=N bond isomerization (non-radiative decay). Upon coordination with a diamagnetic metal ion like Zn²⁺, the molecular framework rigidifies. This suppresses isomerization and triggers a massive Chelation-Enhanced Fluorescence (CHEF) effect.
Step-by-Step Methodology:
-
Synthesis: Combine equimolar amounts (1.0 mmol) of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride and salicylaldehyde in 20 mL of absolute ethanol.
-
Catalysis: Add 3 drops of glacial acetic acid and reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under a vacuum.
-
Validation (Self-Validating System): Dissolve the purified probe in DMSO to form a 1 mM stock. Dilute to 10 µM in HEPES buffer (pH 7.4). Titrate with ZnCl₂ (0 to 50 µM). A successful synthesis is self-validated by a >10-fold enhancement in fluorescence emission (λem ≈ 480 nm) upon the addition of zinc, confirming the CHEF mechanism.
Troubleshooting Matrix
Table 2: Common Derivatization Issues and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Low Hydrazone Yield | Insufficient electrophilic activation of the carbonyl[1]. | Ensure the reaction pH is strictly maintained between 3.0 and 5.0 using acetic or formic acid. |
| Multiple Product Peaks | Formation of azines (side-reaction where one carbonyl reacts with two hydrazines). | Increase the molar excess of the derivatizing reagent relative to the target analyte. |
| Poor LC-MS Ionization | Ion suppression from unreacted reagent or buffer salts. | Implement a post-derivatization solid-phase extraction (SPE) cleanup step before MS injection. |
| No Reaction with Carboxylic Acids | Carboxylic acids are not sufficiently electrophilic to react directly with hydrazines[5]. | Pre-activate the carboxylic acid using EDC/NHS chemistry prior to adding the hydrazinoquinoline[5]. |
Sources
Application Note: Synthesis of Pyrazoles from 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Application Note: Synthesis of Pyrazoles from 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride
Introduction & Pharmacological Context
The hybridization of quinoline and pyrazole pharmacophores is a highly validated strategy in modern drug discovery, yielding compounds with profound antimicrobial, antimalarial, and antineoplastic activities 1. The reagent 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1170365-87-3) serves as an exceptional bifunctional building block. The electron-withdrawing chlorine atoms at the 5- and 7-positions enhance the lipophilicity and metabolic stability of the resulting scaffold, while the C4-hydrazine moiety acts as a highly reactive nucleophile for Knorr-type pyrazole syntheses.
This application note provides a self-validating, causality-driven protocol for the synthesis of 1-(quinolin-4-yl)pyrazoles, detailing the critical mechanistic bottlenecks and necessary condition optimizations.
Mechanistic Causality in Pyrazole Assembly
The synthesis of 1-(quinolin-4-yl)pyrazoles via the condensation of heteroaryl hydrazines with 1,3-dicarbonyl compounds is classically understood as a two-stage process: hydrazone formation followed by cyclodehydration 2.
-
Free-Basing the Precursor : The starting material is supplied as a hydrochloride salt. To activate the α -nitrogen of the hydrazine for nucleophilic attack, an auxiliary base (e.g., sodium acetate or triethylamine) is strictly required to neutralize the salt.
-
Regioselectivity with Unsymmetrical Diketones : When utilizing unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial nucleophilic attack of the terminal hydrazine nitrogen preferentially occurs at the more electrophilic carbonyl carbon. However, steric hindrance from the bulky 5,7-dichloro-2-methylquinoline core can shift this regioselectivity, requiring careful solvent and temperature control.
-
The Dehydration Bottleneck : Historically, reactions of heteroaryl hydrazines with fluorinated 1,3-diketones were thought to yield diazepines. Structural revisions have definitively proven that these are actually stable 5-hydroxy-4,5-dihydro-1H-pyrazole intermediates 3. Complete aromatization to the pyrazole requires strong acidic conditions (e.g., refluxing in glacial acetic acid) to drive the elimination of water.
Caption: Mechanistic pathway of Knorr pyrazole synthesis detailing the stable 5-hydroxy intermediate.
Experimental Workflows & Protocols
Caption: Experimental workflow for the synthesis of quinolinylpyrazoles from hydrazine hydrochlorides.
Protocol A: Synthesis of 3,5-Dimethyl-1-(5,7-dichloro-2-methylquinolin-4-yl)-1H-pyrazole
Objective: Standard Knorr condensation using a symmetrical 1,3-diketone (acetylacetone).
-
Neutralization : Suspend 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride (1.0 mmol, 278.6 g/mol ) in absolute ethanol (15 mL). Add anhydrous sodium acetate (1.2 mmol) and stir at room temperature for 15 minutes to generate the free hydrazine.
-
Condensation : Add acetylacetone (1.2 mmol) dropwise to the suspension.
-
Cyclization : Affix a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the hydrazine via TLC (Eluent: Hexane/EtOAc 7:3).
-
Isolation : Concentrate the reaction mixture under reduced pressure to half its volume, then pour it onto crushed ice (50 g) with vigorous stirring.
-
Purification : Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazole derivative.
Protocol B: Regioselective Synthesis of 3-Trifluoromethyl-5-methyl-1-(5,7-dichloro-2-methylquinolin-4-yl)-1H-pyrazole
Objective: Synthesis using an unsymmetrical, highly electrophilic diketone requiring forced dehydration.
-
Hydrazone Formation : Dissolve the free-based hydrazine (1.0 mmol) in absolute ethanol (10 mL). Add 1,1,1-trifluoro-2,4-pentanedione (1.1 mmol) and stir at ambient temperature for 2 hours to form the stable 5-hydroxy-4,5-dihydropyrazole intermediate.
-
Solvent Exchange : Evaporate the ethanol completely in vacuo.
-
Acid-Catalyzed Dehydration : Dissolve the crude intermediate in glacial acetic acid (10 mL). Add 2 drops of concentrated sulfuric acid ( H2SO4 ). Reflux at 120 °C for 8 hours.
-
Scientist's Note: The bulky quinoline ring and the strongly electron-withdrawing CF3 group stabilize the hydroxyl intermediate; thermal energy and strong acid are non-negotiable for complete aromatization.
-
-
Neutralization & Extraction : Cool to room temperature, pour into ice water, and carefully neutralize with saturated NaHCO3 solution until pH 7. Extract with dichloromethane (3 x 15 mL).
-
Purification : Dry the organic layer over anhydrous Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized conditions and expected yields when reacting 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride with various 1,3-dicarbonyl electrophiles.
| Electrophile (1,3-Dicarbonyl) | Solvent System | Catalyst / Additive | Temp (°C) | Time (h) | Expected Yield (%) | Regioselectivity |
| Acetylacetone | Ethanol | NaOAc (1.2 eq) | 80 | 4–6 | 85–92 | Symmetrical |
| Ethyl acetoacetate | Acetic Acid | None (Self-catalyzed) | 120 | 6–8 | 78–84 | 5-Pyrazolone formed |
| 1,1,1-Trifluoro-2,4-pentanedione | EtOH → AcOH | NaOAc → H2SO4 | 25 → 120 | 2 + 8 | 65–75 | >95% (3- CF3 , 5- CH3 ) |
| 1-Phenyl-1,3-butanedione | Ethanol | Triethylamine | 80 | 8–10 | 70–80 | Mixed (requires separation) |
References
-
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity Source: Molecules (MDPI), 2024; 29(18):4496. URL:[Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances, 2025; 15(23):18034–18088. URL:[Link]
-
Structural Revision in Pyrazole Chemistry Source: Heterocycles, 2004; 63(1):145-173. (via CLOCKSS Archive) URL:[Link]
Sources
Technical Notes & Optimization
Troubleshooting impurities in 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride synthesis
Troubleshooting impurities in 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles associated with the synthesis of 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride. This compound is a highly reactive intermediate used in the development of biologically active heterocycles, and its synthesis requires strict kinetic and thermodynamic control.
Part 1: Synthesis Workflow & Mechanistic Pathway
The synthesis of this active pharmaceutical intermediate (API) precursor relies on a robust four-step sequence. The process begins with the construction of the quinoline core via the1[1], followed by halogenation, nucleophilic aromatic substitution (SNAr), and final salt formation.
Figure 1: Four-step synthetic pathway for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride.
Part 2: FAQs & Troubleshooting Guides
Q1: Why am I seeing a high level of the bis-quinoline impurity during the hydrazination step? Causality: The primary amine of the newly formed 4-hydrazinoquinoline remains highly nucleophilic. If the local concentration of the starting 4,5,7-trichloro-2-methylquinoline is too high, a secondary SNAr reaction occurs, yielding the symmetrical di(5,7-dichloro-2-methylquinolin-4-yl)hydrazine impurity. Solution: The kinetics of the first substitution must outpace the second. Use a 5-10x molar excess of hydrazine hydrate. Crucially, reverse the addition order: add the chloroquinoline dropwise to the refluxing hydrazine solution to ensure an infinite local excess of hydrazine[2].
Figure 2: Root cause analysis and mitigation strategy for the bis-quinoline hydrazine impurity.
Q2: The Conrad-Limpach cyclization yield is low, and I observe uncyclized β-aminoacrylate intermediate. How can I drive the reaction to completion? Causality: The cyclization of the β-aminoacrylate into the 4-quinolone requires overcoming a significant activation energy barrier to temporarily break the aromaticity of the phenyl ring during the electrocyclic ring closure[3]. Solution: Standard refluxing in low-boiling solvents is insufficient. You must use a high-boiling inert solvent like Dowtherm A or diphenyl ether to reach ~250 °C[1]. Additionally, utilize a Dean-Stark apparatus to continuously remove the ethanol byproduct, driving the equilibrium forward via Le Chatelier's principle.
Q3: What causes the persistence of the 4-hydroxyquinoline intermediate after POCl3 treatment? Causality: The direct displacement of the tautomeric 4-quinolone oxygen by chloride is kinetically slow. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the hydroxyl group for nucleophilic attack by chloride ions[4].
Q4: My final hydrochloride salt is discolored (pink/red/brown) and shows degradation peaks on HPLC. Causality: Hydrazine derivatives are highly susceptible to auto-oxidation, especially in the presence of atmospheric oxygen and trace transition metals. They oxidize to diazonium or azo species, which subsequently decompose into colored polymeric impurities[5]. Solution: Implement a strict inert atmosphere (Argon/Nitrogen) during the hydrazination and salt formation steps. Use thoroughly degassed solvents and ensure all reactor surfaces are metal-free (e.g., glass-lined vessels).
Part 3: Quantitative Data on Impurity Profiles
To ensure API-grade purity, monitor the following critical impurities during in-process controls:
| Impurity | Chemical Nature | Origin / Step | Detection (HPLC/UV) | Prevention Strategy |
| Uncyclized Enamine | β-Aminoacrylate | Step 1 (Incomplete Conrad-Limpach) | RRT ~0.8, UV max 280 nm | Ensure T > 240°C, continuously distill EtOH |
| 4-Hydroxyquinoline | 5,7-Dichloro-4-hydroxy-2-methylquinoline | Step 2 (Incomplete Chlorination) | RRT ~0.6, UV max 260 nm | Add catalytic DMF to POCl3 |
| Bis-quinoline Hydrazine | di(quinolin-4-yl)hydrazine | Step 3 (Over-alkylation) | RRT ~1.4, Broad peak | 10x excess NH₂NH₂, reverse addition |
| Azo/Diazonium Degradants | Oxidized hydrazine polymers | Step 4 (Auto-oxidation) | Elevated baseline, visible color | Degas solvents, strict Argon atmosphere |
Part 4: Detailed Experimental Protocols
Every protocol below is designed as a self-validating system , embedding physical or chemical checkpoints to verify success before proceeding to the next step.
Protocol 1: Conrad-Limpach Synthesis of 5,7-Dichloro-4-hydroxy-2-methylquinoline
-
Condensation : In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid.
-
Water Removal : Reflux with a Dean-Stark trap for 4-6 hours.
-
Validation Checkpoint: The theoretical volume of water collected in the trap indicates the quantitative completion of enamine formation.
-
-
Cyclization : Concentrate the mixture under reduced pressure to remove toluene. Add the crude enamine dropwise to a separate flask containing pre-heated Dowtherm A (250 °C).
-
Distillation : Maintain the temperature for 1 hour, actively distilling off the ethanol byproduct.
-
Validation Checkpoint: The cessation of ethanol distillation confirms complete ring closure.
-
-
Isolation : Cool to room temperature, precipitate with hexanes, filter, and wash thoroughly to obtain the 4-hydroxyquinoline intermediate.
Protocol 2: Chlorination to 4,5,7-Trichloro-2-methylquinoline
-
Activation : Suspend the 4-hydroxyquinoline (1.0 eq) in neat POCl3 (5.0 eq). Add 0.1 eq of anhydrous DMF as a catalyst.
-
Reaction : Heat the mixture to 90-100 °C for 3 hours.
-
Validation Checkpoint: The opaque suspension will transition into a clear, homogeneous dark solution as the insoluble 4-hydroxyquinoline converts to the highly soluble 4-chloro derivative.
-
-
Quench : Cool the mixture and quench by pouring carefully over crushed ice. Neutralize with saturated Na₂CO₃ to pH 7-8.
-
Extraction : Extract with dichloromethane, dry over Na₂SO₄, and concentrate under vacuum.
Protocol 3: SNAr Hydrazination
-
Preparation : In a 3-neck flask under a strict Argon atmosphere, heat hydrazine monohydrate (10.0 eq) in absolute ethanol to 70 °C.
-
Reverse Addition : Dissolve the 4,5,7-trichloro-2-methylquinoline in a minimum volume of absolute ethanol and add dropwise to the hydrazine solution over 1 hour.
-
Reflux : Reflux the mixture for 4 hours.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the UV-active starting material (Rf ~0.8) and the appearance of a highly polar product spot (Rf ~0.2) that stains positive with ninhydrin.
-
-
Isolation : Cool to 0 °C to crystallize the free base. Filter and wash with cold water to remove all excess hydrazine.
Protocol 4: Hydrochloride Salt Formation
-
Dissolution : Suspend the free base in degassed anhydrous diethyl ether/ethanol (1:1) under Argon.
-
Acidification : Add 1.2 eq of 2M HCl in diethyl ether dropwise at 0 °C.
-
Maturation : Stir for 1 hour.
-
Validation Checkpoint: A distinct color change and the formation of a dense, crystalline precipitate indicates successful salt formation.
-
-
Drying : Filter under an inert atmosphere, wash with cold ether, and dry under high vacuum to yield pure 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride.
References
-
Brouet, J.-C., Gu, S., Peet, N. P., & Williams, J. D. "Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications, Taylor & Francis. Available at:[Link][3]
-
RSC Publishing. "Advancements in the synthesis of fused tetracyclic quinoline derivatives." RSC Advances. Available at:[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-CHLORO-4-HYDRAZINOQUINOLINE | 23834-14-2 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]
- 5. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
Best purification and recrystallization techniques for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
Best purification and recrystallization techniques for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
Welcome to the Technical Support Center for the purification and recrystallization of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride .
As a highly functionalized quinoline derivative, this molecule presents unique handling challenges. The hydrazine moiety is a strong nucleophile and reducing agent, making it highly susceptible to oxidative degradation. Conversely, the dichloro-substituted quinoline core imparts significant lipophilicity, which can complicate solubility profiles.
This guide provides field-proven, self-validating protocols and troubleshooting matrices designed to help you achieve high-purity crystalline products while preventing common pitfalls like "oiling out" or oxidative discoloration.
Mechanistic Knowledge Base: The "Why" Behind the Workflow
To successfully purify this compound, researchers must control two competing chemical properties:
-
Oxidative Susceptibility: Hydrazines rapidly oxidize in the presence of atmospheric oxygen to form colored azo or diazonium by-products. This radical-mediated process is heavily catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺)[1].
-
pH-Dependent Solubility: The compound must be maintained as a hydrochloride salt. If the pH rises, the molecule undergoes "free-basing." The free hydrazine becomes exponentially more nucleophilic (accelerating degradation) and the lipophilic dichloroquinoline core causes the molecule to crash out of aqueous solutions as an intractable, impure oil[2].
The Solution: We utilize a 1% Aqueous HCl / Ethanol anti-solvent system combined with EDTA and Activated Carbon . The HCl maintains the protonated state ( −NHNH3+ ), dropping electron density and halting oxidation. EDTA chelates catalytic trace metals, and activated carbon acts as a molecular sieve to adsorb bulky, colored degradation products[3].
Quantitative Data: Solvent Selection Guide
Selecting the correct solvent system is the most critical variable in preventing yield loss. Below is a comparative matrix of common recrystallization systems for hydrazinoquinoline hydrochlorides.
| Solvent System | Solute Solubility (Hot) | Solute Solubility (Cold) | Impurity Removal Profile | Expected Yield | Causality & Notes |
| 1% Aq. HCl / Ethanol (1:1) | High | Low | Excellent | 85–90% | Recommended. Removes lipophilic starting material; prevents free-basing and oxidation[2]. |
| Methanol | Moderate | Low | Moderate | 70–80% | Prone to solvent entrapment in the crystal lattice. Co-precipitates polar impurities. |
| Water / Isopropanol | High | Very Low | Good | >90% | Higher yield, but slower drying time due to the higher boiling point of IPA. |
| Pure Ethanol | Low | Very Low | Poor | <60% | Not recommended. The hydrochloride salt has poor solubility; starting material co-precipitates[4]. |
Self-Validating Standard Operating Procedure (SOP)
This step-by-step protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Acidic Dissolution
-
Action: In a round-bottom flask, suspend 1.0 g of crude 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride in 6.0 mL of 1% aqueous hydrochloric acid. Heat the mixture to 75–80 °C under continuous stirring.
-
Validation Checkpoint: The solution should turn clear, leaving only insoluble particulate matter. Check the pH using indicator paper; it must be < 3. If the pH is higher, add concentrated HCl dropwise until corrected.
Step 2: Chelation & Decolorization
-
Action: To the hot solution, add 0.1 g (10% w/w) of activated carbon and 0.01 g (1% w/w) of EDTA[5]. Stir vigorously for 30 minutes at 80 °C.
-
Causality: EDTA chelates trace transition metals that catalyze hydrazine oxidation, while the porous carbon matrix traps existing colored azo-impurities.
Step 3: Hot Filtration
-
Action: Rapidly filter the hot suspension through a pre-warmed Celite pad into a clean, heated receiving flask.
-
Validation Checkpoint: Inspect the filtrate. It must be colorless to pale yellow. If the solution is dark yellow or brown, the carbon loading was insufficient. Do not proceed; repeat Step 2.
Step 4: Anti-Solvent Precipitation
-
Action: While the filtrate is still hot (70 °C), slowly add 6.0 mL of cold absolute ethanol dropwise. Allow the flask to cool gradually to room temperature over 1 hour, then transfer to an ice bath (0–5 °C) for 2 hours.
-
Causality: Ethanol drastically lowers the dielectric constant of the aqueous medium, forcing the polar hydrochloride salt to crystallize out of solution[2].
Step 5: Isolation
-
Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with 2.0 mL of ice-cold ethanol. Dry the crystals under a high vacuum at 40 °C for 12 hours.
-
Validation Checkpoint: The final product should be an off-white to pale yellow crystalline powder.
Troubleshooting Workflow & FAQs
Workflow for troubleshooting the recrystallization of 4-hydrazinoquinoline derivatives.
Frequently Asked Questions
Q: My product turned dark yellow/orange during the final drying phase. How do I prevent this? A: This indicates oxidative degradation of the hydrazine group. Hydrazines are highly sensitive to oxygen, especially if trace metals are present[1]. To prevent this, ensure you strictly included the EDTA chelation step during recrystallization[3]. Furthermore, always dry the final product under a vacuum or an inert gas (nitrogen/argon) rather than in an open-air oven.
Q: During the ethanol addition, my compound is "oiling out" instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the specific solvent mixture, or if supersaturation is achieved too rapidly. Fix: Re-heat the mixture until it becomes a single, homogeneous solution. Allow it to cool gradually (e.g., 0.5 °C/min). To force solid nucleation, introduce a few seed crystals of pure product at 40 °C before the solution reaches its cloud point, or gently scratch the inside of the flask with a glass stirring rod.
Q: How can I ensure the complete removal of the unreacted 5,7-dichloro-4-chloro-2-methylquinoline starting material? A: The starting material lacks the basic hydrazine moiety and is highly lipophilic. By ensuring the dissolution step strictly uses 1% aqueous HCl, the unreacted chloroquinoline remains completely insoluble in the aqueous phase. It is then easily and permanently removed during the hot filtration step alongside the activated carbon[6].
References
- US Patent 7,807,830 B2.Manufacture of pure hydralazine salts. Google Patents.
- US Patent 7,989,452 B2.Stable hydrazalazine pharmaceutical compositions. Google Patents.
-
Asian Journal of Chemistry (2015). Thermodynamic parameters and transition metal complexes of Schiff Base Hydrazones. Asian Pubs. Available at:[Link]
-
Longdom Publishing (2015). Spectro-Potentiality and Thermodynamic Studies on Schiff Base Hydrazone Derivatives Complexes with Some Transition Elements. Available at:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Reference Data & Comparative Studies
A Comparative Guide to HPLC Method Validation for the Purity of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
A Comparative Guide to HPLC Method Validation for the Purity of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride, a potent quinoline derivative with significant therapeutic potential, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. It further details a complete, validated HPLC method, offering a self-validating system that ensures trustworthiness and scientific integrity.
The Criticality of Purity for Quinolone Derivatives
Quinoline and its derivatives are a class of heterocyclic compounds renowned for their broad spectrum of biological activities. However, their synthesis can often lead to the formation of structurally similar impurities, which may exhibit their own pharmacological or toxicological profiles. Therefore, a highly specific and sensitive analytical method is paramount to ensure the quality of the API.
Comparative Analysis of Analytical Techniques for Purity Determination
While several analytical techniques can be employed for the purity assessment of small molecules, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), stands out as the gold standard in the pharmaceutical industry. The following table provides a comparative overview of HPLC with other common analytical techniques for the analysis of a moderately polar, UV-active compound like 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Applicability | Excellent for non-volatile and thermally labile compounds. Highly versatile.[1][2] | Limited to volatile and thermally stable compounds. Derivatization may be required. | Excellent for charged species and highly polar compounds. | Versatile, but generally less resolution and sensitivity than HPLC. |
| Specificity | High, can be enhanced with diode-array detection (DAD) or mass spectrometry (MS). | High, especially when coupled with MS. | High, based on charge-to-size ratio. | Moderate, can be affected by matrix interference. |
| Sensitivity | High (ng to pg level).[2] | Very high, especially with specific detectors (e.g., ECD for halogenated compounds). | Very high (pg to fg level). | Moderate (ng to µg level). |
| Linearity & Range | Excellent, typically wide linear range. | Good, but can be limited by detector saturation. | Good, but can be influenced by injection bias. | Moderate, often non-linear at higher concentrations. |
| Precision | Excellent (RSD < 2%). | Excellent (RSD < 2%). | Good (RSD < 5%). | Moderate (RSD 5-10%). |
| Throughput | Moderate to high, with modern UPLC systems offering faster run times. | High, especially for simple mixtures. | Moderate, can be automated for higher throughput. | High, multiple samples can be run simultaneously. |
| Cost | Moderate to high initial investment and running costs.[2] | Moderate initial investment, lower running costs for some detectors. | Moderate initial investment. | Low initial investment. |
Based on this comparison, HPLC emerges as the most suitable technique for the routine quality control of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride due to its versatility, high precision, and applicability to non-volatile compounds.
A Validated RP-HPLC Method for Purity Determination
The following is a detailed, validated RP-HPLC method designed for the purity determination of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride. The experimental choices are grounded in the physicochemical properties of quinoline derivatives and the principles of chromatographic separation.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds like quinoline derivatives. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a modifier to improve peak shape and provides a consistent pH. Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B | A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Quinolone derivatives typically exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) | Dissolving the sample in a mixture of the mobile phase components ensures compatibility and good peak shape. |
Method Validation Workflow
The following diagram illustrates the comprehensive workflow for the validation of the proposed HPLC method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Caption: Workflow for HPLC Method Validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step methodologies for each validation parameter.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
Protocol:
-
Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of the analyte and its known impurities.
-
Prepare a solution of the 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride reference standard.
-
Prepare solutions of known potential impurities.
-
Prepare a spiked sample solution containing the reference standard and all known impurities.
-
Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Inject all solutions and analyze the chromatograms for peak purity using a diode-array detector.
Acceptance Criteria:
-
No interfering peaks in the blank chromatogram at the retention time of the analyte or its impurities.
-
The analyte peak should be well-resolved from all impurity and degradation peaks (resolution > 2.0).
-
The peak purity index for the analyte peak in the stressed samples should be greater than 0.99.
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has a suitable level of precision, accuracy, and linearity.[5]
Protocol: The range is determined from the linearity, accuracy, and precision studies.
Acceptance Criteria: The range should be justified and cover the expected concentrations of the analyte in the samples to be analyzed.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (if applicable) or a sample matrix.
-
Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria: The LOQ should be verified for precision and accuracy. The RSD for precision at the LOQ should be ≤ 10%.
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Analyze a system suitability solution and a sample under each varied condition.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results of the sample should not be significantly affected by the variations.
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing the analyte and a known impurity.
-
Inject the system suitability solution five times before starting the analysis.
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Resolution between the analyte and the nearest eluting peak: ≥ 2.0
-
RSD of peak areas for replicate injections: ≤ 2.0%
Data Presentation: A Hypothetical Validation Summary
The following table summarizes the hypothetical results of the HPLC method validation for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference, Resolution > 2.0, Peak Purity > 0.99 | No interference observed. Resolution = 3.5. Peak Purity = 0.998. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | Justified | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ≈ 3:1 | 0.05 µg/mL | Pass |
| LOQ | S/N ≈ 10:1, Precision RSD ≤ 10% | 0.15 µg/mL, RSD = 4.5% | Pass |
| Robustness | System suitability passes | No significant impact on results | Pass |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and build upon each other to provide a comprehensive understanding of the method's performance.
Caption: Interdependence of HPLC Validation Parameters.
Conclusion
This guide has provided a detailed comparison of analytical techniques and a comprehensive, validated HPLC method for the purity determination of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride. By following the principles of scientific integrity and adhering to regulatory guidelines, the presented HPLC method offers a robust, reliable, and self-validating system for ensuring the quality of this promising pharmaceutical compound. The causality behind each experimental choice has been explained, and the interconnectedness of the validation parameters has been illustrated, providing a complete and authoritative resource for researchers and drug development professionals.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Patsnap. (2025). Chromatography Methods Compared: HPLC vs. FPLC vs. GC. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]
-
Medical Journal of Trakia University. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]
-
Journal of Clinical Investigation. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Journal of Creative Research Thoughts. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
Sources
Benchmarking 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride Against Standard Arylhydrazines
Benchmarking 5,7-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride Against Standard Arylhydrazines
Structural Logic & Mechanistic Divergence
For drug development professionals and synthetic chemists, the selection of an arylhydrazine building block dictates the downstream success of heterocycle synthesis and cross-coupling reactions. 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (CAS 1170365-87-3) represents a highly specialized, functionally dense alternative to standard arylhydrazines like Phenylhydrazine (PHZ) and 2,4-Dinitrophenylhydrazine (DNPH).
The mechanistic divergence of this compound stems from its unique structural features:
-
Electron-Deficient Core: The quinoline ring, compounded by the inductive electron-withdrawing effects of the two chlorine atoms at the 5 and 7 positions, significantly reduces the electron density at the terminal hydrazine nitrogen.
-
Reactivity vs. Stability Trade-off: While unsubstituted PHZ is highly nucleophilic, it is notoriously prone to rapid auto-oxidation and degradation[1]. Conversely, the dichloro-quinoline core, supplied as a hydrochloride salt, provides exceptional shelf stability and prevents premature oxidation.
-
Orthogonal Functionalization: Unlike simple phenyl rings, the C-Cl bonds on the quinoline core offer synthetic handles for subsequent late-stage functionalization. Arylhydrazines are increasingly utilized as versatile reagents in scalable cross-coupling[1] and palladium-catalyzed monoarylation[2], allowing this compound to serve as a dual-purpose pharmacophore scaffold.
Quantitative Benchmarking
To objectively evaluate performance, the table below benchmarks the physicochemical properties and reactivity profiles of the quinoline derivative against industry standards.
| Parameter | 5,7-Dichloro-4-hydrazino-2-methylquinoline HCl | Phenylhydrazine (PHZ) | 2,4-Dinitrophenylhydrazine (DNPH) |
| CAS Number | 1170365-87-3 | 100-63-0 | 119-26-6 |
| Electronic Nature | Moderately Electron-Deficient | Electron-Rich | Highly Electron-Deficient |
| Nucleophilicity | Moderate | High | Low |
| Shelf Stability | Excellent (HCl Salt) | Poor (Prone to auto-oxidation) | Good (Stabilized by NO_2 groups) |
| Optimal Derivatization pH | 4.5 - 5.5 (Requires in situ buffer) | 4.0 - 5.0 | Highly Acidic (Brady's Reagent) |
| Fischer Indolization Temp | 110 - 130°C | 80 - 100°C | Rarely used for indolization |
| Primary Application | Kinase inhibitor precursors, specialized proteomics | General heterocycle synthesis, cross-coupling | Carbonyl quantification / derivatization |
Experimental Workflows & Causality
The following diagram maps the logical decision tree and workflow adjustments required when substituting standard arylhydrazines with the dichloro-quinoline hydrochloride salt.
Workflow comparing reactivity and conditions for DCHMQ-HCl versus standard arylhydrazines.
Protocol A: Chemoselective Hydrazone Derivatization
Because the compound is supplied as a hydrochloride salt, direct reaction with carbonyls will fail due to the complete protonation of the nucleophilic nitrogen.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 5,7-Dichloro-4-hydrazino-2-methylquinoline HCl in absolute ethanol. Causality: Ethanol provides a protic medium that stabilizes the transition state during imine formation while maintaining the solubility of the intermediates.
-
In Situ Neutralization: Add 1.2 equivalents of anhydrous Sodium Acetate (NaOAc). Causality: NaOAc acts as a mild base to liberate the free hydrazine while buffering the solution to a pH of ~4.5-5.5. This specific pH range is critical: it ensures the target carbonyl oxygen is sufficiently protonated (activated for attack) without re-protonating the nucleophilic hydrazine nitrogen.
-
Condensation: Add 1.0 equivalent of the target ketone/aldehyde. Reflux for 2-4 hours.
-
Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear solution as the salt neutralizes, followed by the precipitation of the highly conjugated hydrazone product. If no precipitate forms upon cooling, verify the pH; a drop below pH 4 indicates incomplete neutralization, which halts the nucleophilic attack. Confirm completion via TLC (UV 254 nm) by observing the disappearance of the baseline hydrazine spot.
Protocol B: Fischer Indole Cyclization
Arylhydrazines are classic precursors for indole synthesis via tandem hydroamination-cyclization reactions[3]. However, the electron-withdrawing chlorines on this quinoline core alter the thermodynamics of the rearrangement.
Step-by-Step Methodology:
-
Hydrazone Activation: Dissolve the isolated hydrazone (from Protocol A) in Polyphosphoric Acid (PPA) (10-fold by weight). Causality: PPA serves a dual purpose as both a highly polar, viscous solvent and a strong Brønsted acid, which is essential for activating the C-C double bond to initiate the cyclization sequence[3].
-
Thermal Rearrangement: Heat the mixture to 120-130°C. Causality: The electron-withdrawing 5,7-dichloro groups increase the activation energy required for the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. Standard PHZ conditions (80-100°C) will stall the reaction at the enehydrazine stage.
-
Self-Validation Check: Suspend a damp piece of red litmus paper over the reaction vessel's exhaust condenser. The elimination of ammonia ( NH3 ) during the final rearomatization step will turn the paper blue, providing real-time, self-validating proof that the cyclization is successfully proceeding.
References
-
Title: 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride | CAS ... Source: scbio.cn URL:
-
[1] Title: Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross‐Coupling Source: researchgate.net URL:
-
[2] Title: Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates Source: acs.org URL:
-
[3] Title: Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines Source: nih.gov URL:
Sources
Evaluating the Cytotoxicity of Novel Quinoline Compounds: A Comparative Guide Featuring 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
Evaluating the Cytotoxicity of Novel Quinoline Compounds: A Comparative Guide Featuring 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery
Introduction: The Quinoline Scaffold in Oncology and the Imperative for Rigorous Cytotoxicity Profiling
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2][3] In oncology research, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1][4][5] These compounds can exert their effects through diverse mechanisms, including DNA intercalation and the inhibition of crucial cellular enzymes like protein kinases.[3][6]
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of novel quinoline-based compounds, using the hypothetical test article, 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride, as a central example. We will detail a systematic approach to compare its cytotoxic profile against established standard-of-care anticancer drugs, Doxorubicin and Cisplatin. The methodologies outlined herein are designed to provide robust and reproducible data, essential for making informed decisions in the early stages of drug development.
The core of this guide is built on the principles of scientific integrity, ensuring that each experimental step is logically justified and contributes to a self-validating dataset. We will delve into the causality behind experimental choices, from cell line selection to the specific cytotoxicity assays employed.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxic potential requires a multi-pronged approach. We will utilize a panel of assays to move beyond a simple live-or-die metric, aiming to understand the nuances of the cellular response to our test compound.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining relevant and translatable data. We will employ a panel of well-characterized human cancer cell lines representing different tumor types to assess the breadth of the compound's activity. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.
-
A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.
-
HCT116: A human colon colorectal carcinoma cell line.
Selection of Standard Drugs for Comparison
To benchmark the cytotoxic potency of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride, we will use two widely recognized and mechanistically distinct chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.
Experimental Workflow
The overall experimental workflow is designed to progress from a broad assessment of cell viability to a more detailed investigation of the mechanism of cell death.
Caption: High-level workflow for evaluating the cytotoxicity of a novel compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the key cytotoxicity assays. It is crucial to maintain sterile conditions throughout all cell culture procedures.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Materials:
-
Human cancer cell lines (MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride, Doxorubicin, Cisplatin (dissolved in an appropriate solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Materials:
-
Cells treated as described in the MTT assay protocol.
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Prepare Controls: In separate wells, prepare a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit).[12]
-
Collect Supernatant: After the compound treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[11]
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells. For adherent cells, use a gentle non-enzymatic method to detach them.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Staining patterns in the Annexin V/PI apoptosis assay.
Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[16] The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
The following table presents a template for summarizing the IC50 values obtained for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride and the standard drugs across the different cell lines and assays.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride | MCF-7 | MTT | 48 | TBD |
| A549 | MTT | 48 | TBD | |
| HCT116 | MTT | 48 | TBD | |
| MCF-7 | LDH | 48 | TBD | |
| A549 | LDH | 48 | TBD | |
| HCT116 | LDH | 48 | TBD | |
| Doxorubicin | MCF-7 | MTT | 48 | ~0.1[17] |
| A549 | MTT | 48 | ~0.05 - 0.2 | |
| HCT116 | MTT | 48 | ~0.02 - 0.1 | |
| Cisplatin | MCF-7 | MTT | 48 | ~5 - 10 |
| A549 | MTT | 48 | ~2 - 8 | |
| HCT116 | MTT | 48 | ~3 - 15 |
TBD: To be determined experimentally. Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges reported in the literature and can vary depending on the specific experimental conditions.
Discussion and Mechanistic Insights
A comprehensive analysis of the data will provide insights into the cytotoxic profile of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride. Key discussion points should include:
-
Potency and Selectivity: A comparison of the IC50 values of the test compound with those of the standard drugs will reveal its relative potency. Differences in IC50 values across the cell line panel can indicate potential selectivity for certain cancer types.
-
Correlation between Assays: Comparing the results from the MTT and LDH assays can provide clues about the primary mechanism of cell death. For example, a potent effect in the LDH assay at concentrations similar to the MTT IC50 would suggest that the compound induces cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Induction of Apoptosis: The results from the Annexin V/PI assay will definitively determine whether the compound induces apoptosis. A significant increase in the Annexin V-positive/PI-negative population is indicative of early apoptosis.
-
Structure-Activity Relationships (SAR): While this guide focuses on a single compound, in a broader drug discovery program, the data generated for 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride would be compared with that of other synthesized analogs. This allows for the establishment of SAR, where the effect of different chemical substitutions on cytotoxic activity is elucidated.[1]
Conclusion
This guide provides a robust and scientifically sound framework for the in vitro cytotoxic evaluation of novel quinoline derivatives, exemplified by 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride. By employing a panel of complementary assays and comparing the results to well-characterized standard drugs, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its primary mechanism of cell death. The data generated through these methodologies are crucial for the rational design and development of the next generation of quinoline-based anticancer therapeutics.
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